6-iodo-1H-indole
Overview
Description
6-Iodo-1H-indole is a derivative of the indole compound, which is a structure of interest due to its presence in various natural products and pharmaceuticals. The indole moiety is a common scaffold in medicinal chemistry, and its derivatives, such as 6-iodo-1H-indole, are often synthesized for their potential biological activities and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine to yield polycyclic structures related to alkaloids like cryptotackieine . Another strategy for synthesizing indole derivatives, such as 6,9-dihydropyrido[1,2-a]indoles, is through a cascade iodocyclization of aryl propargylic alcohols under mild, metal-free conditions, which is environmentally friendly and can give high yields . These methods highlight the versatility of indole chemistry and the potential for creating a variety of indole-based compounds, including 6-iodo-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using common analytical methods such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by these methods, and the data were compared with molecular crystal structure predictions made by density functional theory (DFT) . Similarly, novel indole derivatives have been characterized by spectroscopic methods and their structures were analyzed by XRD to determine bond angles, lengths, and specific space groups . These studies are essential for understanding the molecular geometry and electronic structure of indole derivatives, which are crucial for their reactivity and properties.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are important for their functionalization and application in synthesis. For example, the halides obtained from the synthesis of dihalogenated indoles allow for further functional group diversification through palladium-catalyzed coupling reactions . Additionally, the reactivity of indole derivatives can be studied using probes like 6-(difluoromethyl)indole, which can be processed by enzymes such as tryptophan synthase, providing insights into the activation and turnover of indole by this enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be explored through experimental and computational studies. DFT studies, for instance, can provide insights into the optimized geometry, vibrational analysis, and molecular electrostatic potential (MEP) of these compounds . The frontier molecular orbitals (FMOs) and global reactivity parameters can be estimated to understand the chemical reactivity and stability of the molecules. Additionally, nonlinear optical (NLO) properties can be investigated, which may have implications for high-tech applications . These properties are influenced by the specific substituents on the indole ring and the overall molecular structure.
Scientific Research Applications
Synthesis Applications
6-iodo-1H-indole and its derivatives demonstrate significant roles in various chemical synthesis processes. For instance, they are involved in the creation of heterocyclic and carbocyclic products through the interaction with internal alkynes, revealing high chemoselectivity and regioselectivity. This indicates their utility in developing complex molecular structures under controlled conditions (Maassarani et al., 1994). Additionally, the iodo-amination of 2-methyl indoles involving 6-iodo-1H-indole derivatives has been developed, showcasing the compound's versatility in enabling dual functionalization of molecules (Moriyama et al., 2018).
Medicinal Chemistry and Biological Applications
6-iodo-1H-indole derivatives have been noted for their significant biological activities. For example, they are found in the Thai sponge Smenospongia sp. and are associated with cytotoxic activity against tumor cell lines. This highlights the potential of these compounds in the development of new therapeutic agents (Prawat et al., 2012). Furthermore, certain indole derivatives, inclusive of those with the 6-iodo-1H-indole moiety, have shown promising results as tubulin polymerization inhibitors, indicating their potential in cancer treatment (Kazan et al., 2019).
Material Science and Environmental Applications
In the field of material science, indole derivatives, including those containing 6-iodo-1H-indole, have been explored for their antibacterial and algae inhibiting properties. They have been successfully incorporated into acrylic metal salt resin, demonstrating improved antifouling performance and self-polishing properties, which are highly desirable in marine coatings and environmental applications (Chunhua et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYWUXBZHYQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451352 | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-indole | |
CAS RN |
115666-47-2 | |
Record name | 6-Iodo-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115666-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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